molecular formula C13H10F3NO3 B1505204 Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate CAS No. 871676-36-7

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate

Cat. No.: B1505204
CAS No.: 871676-36-7
M. Wt: 285.22 g/mol
InChI Key: XKCHYHLRNPHDPD-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an oxazole ring, and an ethyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl trifluoroacetate with hydrazine and amidines in the presence of sodium hydroxide in tetrahydrofuran at reflux temperature. This three-component condensation reaction yields the desired compound in good to excellent yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for interacting with biological targets.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable for creating products with specific functionalities.

Mechanism of Action

The mechanism by which Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to biological targets, leading to specific interactions and biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate

  • Various indole derivatives

Uniqueness: Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate stands out due to its specific structural features, such as the presence of the trifluoromethyl group and the oxazole ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCHYHLRNPHDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701697
Record name Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871676-36-7
Record name Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl chlorooximidoacetate (6.68 g, 44.09 mmol) in tetrahydrofuran (90 mL) in an ice bath was added 3-(trifluoromethyl)phenylacetylene (5.0 g, 29.39 mmol) slowly, followed by triethylamine (8.19 mL, 58.78 mmol) dropwise. The resulting mixture was stirred at room temperature overnight, which was then filtered through a layer of silica gel (top) and anhydrous Na2SO4 (bottom), and washed with ethyl acetate. The filtrate was washed with water, the organic layer dried over sodium sulfate, and the solvent removed under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:Hexanes=1:9) to afford ethyl 5-[3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate.
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8.19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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